2-chloro-N-(2-methyl-6-nitrophenyl)acetamide
Overview
Description
2-chloro-N-(2-methyl-6-nitrophenyl)acetamide is an organic compound with the molecular formula C₉H₉ClN₂O₃ and a molecular weight of 228.63 g/mol . This compound is characterized by the presence of a chloro group, a nitro group, and a methyl group attached to a phenyl ring, along with an acetamide functional group. It is primarily used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It is suggested that the compound may act on penicillin-binding proteins .
Mode of Action
It is suggested that the compound may interact with its targets, possibly penicillin-binding proteins, promoting cell lysis .
Biochemical Pathways
Given its potential interaction with penicillin-binding proteins, it may affect the bacterial cell wall synthesis pathway .
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-methyl-6-nitrophenyl)acetamide typically involves the reaction of 2-methyl-6-nitroaniline with chloroacetyl chloride in the presence of a base such as sodium carbonate . The reaction is carried out in an organic solvent like toluene at a controlled temperature of around 15°C to 25°C. The product is then purified through recrystallization or other suitable methods to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-methyl-6-nitrophenyl)acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Hydrolysis: The acetamide group can undergo hydrolysis to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of 2-chloro-N-(2-methyl-6-aminophenyl)acetamide.
Hydrolysis: Formation of 2-methyl-6-nitroaniline and acetic acid.
Scientific Research Applications
2-chloro-N-(2-methyl-6-nitrophenyl)acetamide is utilized in various scientific research applications, including:
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: In the production of agrochemicals, dyes, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-methyl-N-(4-nitrophenyl)acetamide: Similar structure but with the nitro group at the para position.
2-chloro-N-(2-methyl-4-nitrophenyl)acetamide: Similar structure but with the nitro group at the meta position.
2-chloro-N-(2-methyl-5-nitrophenyl)acetamide: Similar structure but with the nitro group at the ortho position.
Uniqueness
2-chloro-N-(2-methyl-6-nitrophenyl)acetamide is unique due to the specific positioning of the nitro and methyl groups on the phenyl ring, which influences its chemical reactivity and biological activity. This unique arrangement allows for distinct interactions with molecular targets, making it valuable in research and industrial applications .
Properties
IUPAC Name |
2-chloro-N-(2-methyl-6-nitrophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c1-6-3-2-4-7(12(14)15)9(6)11-8(13)5-10/h2-4H,5H2,1H3,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQVWQLHIHVNGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])NC(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406602 | |
Record name | 2-chloro-N-(2-methyl-6-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78180-08-2 | |
Record name | 2-chloro-N-(2-methyl-6-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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